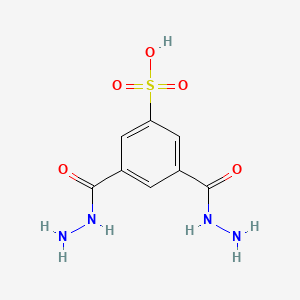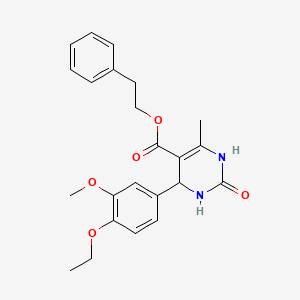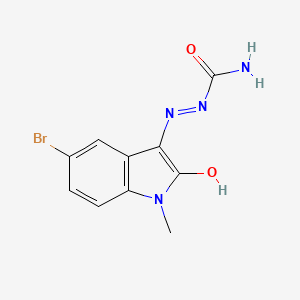![molecular formula C19H23ClN2O4S B5065859 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(3-methylbenzyl)glycinamide](/img/structure/B5065859.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(3-methylbenzyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Sulfonamide compounds, including those similar to N2-[(4-chlorophenyl)sulfonyl]-N1-(2-methoxyethyl)-N2-(3-methylbenzyl)glycinamide, are typically synthesized through various organic synthesis methods. For instance, compounds from sulfonamide-focused libraries have been evaluated for their antitumor activities, indicating the significance of the synthesis process in developing potential therapeutic agents (Owa et al., 2002). Additionally, the convergent synthesis approach has been used to create related sulfonamide compounds, showcasing the complexity and versatility of sulfonamide synthesis (Bagley & Glover, 2006).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. For example, docking studies and X-ray crystallography have been employed to understand the molecular structure of tetrazole derivatives, which share a similar sulfonamide moiety (Al-Hourani et al., 2015). Such analyses reveal the planarity of the tetrazole rings and the orientation of aryl rings, which are essential for the compound's interaction with biological targets.
Chemical Reactions and Properties
Sulfonamide compounds undergo various chemical reactions that modify their structure and enhance their biological activity. For instance, sulfonamide compounds have been modified through reactions like alkylation and oxidation to explore their potential as therapeutic agents. Such modifications can significantly affect the compound's reactivity and interaction with biological molecules (Ohkata et al., 1985).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are critical for the compound's application in various fields, including pharmaceuticals. For example, the synthesis of novel heterocyclic compounds derived from sulfonamide compounds has been investigated for their physical properties, which play a crucial role in their biological activity (Bekircan et al., 2015).
Chemical Properties Analysis
The chemical properties of sulfonamide compounds, such as reactivity, pKa, and chemical stability, are pivotal for their function and efficacy. Understanding these properties helps in the design and development of new compounds with enhanced performance and targeted applications. For instance, the benzylation of alcohols and phenols with sulfonamide compounds has been explored, demonstrating the versatility and reactivity of these compounds in synthetic chemistry (Carlsen, 1998).
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S/c1-15-4-3-5-16(12-15)13-22(14-19(23)21-10-11-26-2)27(24,25)18-8-6-17(20)7-9-18/h3-9,12H,10-11,13-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNXATRTUYNDRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(CC(=O)NCCOC)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(3-phenylpropyl)amino]carbonyl}phenyl acetate](/img/structure/B5065787.png)



![ethyl 5-(1H-indol-5-ylcarbonyl)-1-(3,3,3-trifluoropropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5065821.png)

![2,4-dichloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5065836.png)

![5-methyl-N-[2-(4-morpholinyl)ethyl]-2-thiophenesulfonamide](/img/structure/B5065844.png)
![2-bromo-4-chloro-1-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B5065851.png)
![1,2-dichloro-3-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5065866.png)
![N-(4-{[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]amino}phenyl)acetamide](/img/structure/B5065874.png)
![5-{[3,5-bis(benzoylamino)benzoyl]amino}isophthalic acid](/img/structure/B5065876.png)